Stereochemical Purity and Enantiomeric Excess: Differentiating (S)-Enantiomer from Racemate
The (S)-enantiomer (CAS 57624-95-0) is defined by a single chiral center at the C2 position, as confirmed by its InChIKey (JGPFFNACCBWQNG-LURJTMIESA-N), which specifies the stereochemistry. In contrast, the racemic mixture, 2-methylpentane-1,2,5-triol (CAS 19931-32-9), lacks this stereochemical descriptor (InChIKey: JGPFFNACCBWQNG-UHFFFAOYSA-N), indicating a 1:1 mixture of (R)- and (S)- enantiomers [1]. This means that for any application requiring chiral purity, the racemic mixture contains only 50% of the desired (S)-enantiomer, effectively halving the theoretical yield or activity of any stereospecific process.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, single defined stereocenter (100% theoretical (S)-enantiomer) |
| Comparator Or Baseline | 2-methylpentane-1,2,5-triol (CAS 19931-32-9), racemic mixture |
| Quantified Difference | 50% lower effective concentration of the (S)-enantiomer in the racemic mixture. |
| Conditions | InChIKey and stereochemical descriptor comparison from PubChem records [1]. |
Why This Matters
For asymmetric synthesis, chiral chromatography, or enantioselective catalysis, the use of a racemate instead of the pure (S)-enantiomer results in a 50% loss of effective material and can introduce unwanted stereochemical outcomes, directly impacting experimental reproducibility and economic efficiency.
- [1] PubChem. (2025). Compound Summary Comparison for CID 11137212 and CID 14862991. National Center for Biotechnology Information. View Source
